molecular formula C9H19N B2782601 3-Cyclopropyl-2,3-dimethylbutan-1-amine CAS No. 2248396-94-1

3-Cyclopropyl-2,3-dimethylbutan-1-amine

Cat. No.: B2782601
CAS No.: 2248396-94-1
M. Wt: 141.258
InChI Key: PGCGOGXWDKRSLD-UHFFFAOYSA-N
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Description

3-Cyclopropyl-2,3-dimethylbutan-1-amine is an organic compound with the molecular formula C9H19N It is characterized by a cyclopropyl group attached to a butan-1-amine backbone, with two methyl groups at the 2 and 3 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-2,3-dimethylbutan-1-amine typically involves multi-step organic reactions. One common method includes the alkylation of cyclopropylmethylamine with 2,3-dimethylbutan-1-ol under acidic conditions. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid, followed by purification through distillation or recrystallization.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable processes, such as continuous flow synthesis. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-2,3-dimethylbutan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, where the amine group acts as a nucleophile, replacing halogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Primary or secondary amines, alcohols.

    Substitution: Alkylated amines.

Scientific Research Applications

3-Cyclopropyl-2,3-dimethylbutan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the study of reaction mechanisms and stereochemistry.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, such as acting as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism by which 3-Cyclopropyl-2,3-dimethylbutan-1-amine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The cyclopropyl group can induce strain in the molecular structure, affecting the compound’s reactivity and binding affinity. This strain can influence the compound’s ability to participate in various biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropylamine: A simpler analog with a cyclopropyl group attached to an amine.

    2,3-Dimethylbutan-1-amine: Lacks the cyclopropyl group but shares the same butan-1-amine backbone.

    Cyclopropylmethylamine: Contains a cyclopropyl group attached to a methylamine.

Uniqueness

3-Cyclopropyl-2,3-dimethylbutan-1-amine is unique due to the presence of both cyclopropyl and dimethyl groups, which confer distinct steric and electronic properties. These features make it a valuable compound for studying the effects of molecular strain and steric hindrance on chemical reactivity and biological activity.

Properties

IUPAC Name

3-cyclopropyl-2,3-dimethylbutan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N/c1-7(6-10)9(2,3)8-4-5-8/h7-8H,4-6,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGCGOGXWDKRSLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C(C)(C)C1CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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